4,4,4-Trifluoro-1-(2-carboxyphenyl)butane-1,3-dione
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Overview
Description
4,4,4-Trifluoro-1-(2-carboxyphenyl)butane-1,3-dione is an organic compound characterized by the presence of trifluoromethyl and carboxyphenyl groups
Preparation Methods
The synthesis of 4,4,4-Trifluoro-1-(2-carboxyphenyl)butane-1,3-dione typically involves the reaction of trifluoroacetyl chloride with 2-carboxybenzaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
4,4,4-Trifluoro-1-(2-carboxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,4-Trifluoro-1-(2-carboxyphenyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(2-carboxyphenyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxyphenyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar compounds to 4,4,4-Trifluoro-1-(2-carboxyphenyl)butane-1,3-dione include:
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione These compounds share the trifluoromethyl group but differ in the nature of the aromatic substituent. The unique combination of trifluoromethyl and carboxyphenyl groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C11H7F3O4 |
---|---|
Molecular Weight |
260.17 g/mol |
IUPAC Name |
2-(4,4,4-trifluoro-3-oxobutanoyl)benzoic acid |
InChI |
InChI=1S/C11H7F3O4/c12-11(13,14)9(16)5-8(15)6-3-1-2-4-7(6)10(17)18/h1-4H,5H2,(H,17,18) |
InChI Key |
SDONTRYCUPTLJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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